molecular formula C15H20N6O3 B2724453 2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide CAS No. 887873-14-5

2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide

Cat. No. B2724453
CAS RN: 887873-14-5
M. Wt: 332.364
InChI Key: MHGALLJOVYMRLR-UHFFFAOYSA-N
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Description

The compound “2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide” is a complex organic molecule. It contains an imidazolino[1,2-h]purin-3-yl group, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the purine core, followed by various substitutions to add the butyl, methyl, and acetamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine core would provide a rigid, planar structure, while the butyl and methyl groups would add some flexibility. The acetamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent. The presence of the butyl group suggests it might have some solubility in organic solvents, while the acetamide group could provide some solubility in water .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of compounds similar to the specified chemical, revealing antimicrobial activities. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showed potential against Gram-positive and Gram-negative bacteria, indicating a possible application of similar compounds in antimicrobial treatments (Sharma, Sharma, & Rane, 2004).

pKa Determination in Drug Development

The pKa values of structurally related N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined, which is a critical parameter in drug discovery and development for understanding a compound's behavior in biological systems (Duran & Canbaz, 2013).

Antioxidant Applications

Certain benzimidazole derivatives, similar in structure, have been studied for their antioxidant properties, indicating potential applications in protecting against oxidative stress-related damage (Basta et al., 2017).

Radioligand Development

Compounds with structures akin to the specified chemical have been developed as radioligands, like MRE 2029-F20, for pharmacological characterization of specific receptor subtypes, suggesting its use in receptor-based imaging studies (Baraldi et al., 2004).

Application in SPECT Imaging

Substituted imidazo[1,2-α]pyridines, structurally related to the requested compound, have been synthesized as potential probes for studying Peripheral Benzodiazepine Receptors using SPECT (Single Photon Emission Computed Tomography), highlighting its use in diagnostic imaging (Katsifis et al., 2000).

Crystal Structure Analysis

Studies on crystal structures of similar compounds help in understanding molecular interactions and stability, which are vital for designing effective pharmaceutical agents (Sethusankar et al., 2001).

Catalytic Applications

Imidazole-based acetamide derivatives have been synthesized and evaluated as catalysts for alkene epoxidation, indicating potential applications in chemical synthesis and industrial processes (Serafimidou, Stamatis, & Louloudi, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has biological activity, it could potentially interact with enzymes or receptors that recognize purines .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with any chemical, it should be handled with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-4-5-6-19-9(2)7-20-11-12(17-14(19)20)18(3)15(24)21(13(11)23)8-10(16)22/h7H,4-6,8H2,1-3H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGALLJOVYMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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